-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS#: 893746-11-7) is a heterocyclic molecule containing nitrogen, sulfur, and fluorine atoms. Its unique structure has piqued the interest of researchers in medicinal chemistry due to its potential as a building block for novel drug discovery.
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound characterized by the fusion of a triazole and thiadiazole ring system. The molecular formula is , and it features a difluoromethyl group at the 3-position of the triazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
There is no scientific literature available on the mechanism of action of DF-TTD.
The synthesis of 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves reactions that introduce the difluoromethyl group onto the triazole framework. The compound can be synthesized through a series of steps involving hydrazine derivatives and carbon disulfide under basic conditions, followed by the introduction of difluoromethyl groups through electrophilic fluorination methods. These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry .
Research indicates that 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine exhibits significant biological activities. It has been shown to possess antibacterial, antifungal, and antiviral properties. The presence of the triazole moiety enhances its interaction with biological targets, making it a promising candidate for drug development. In particular, derivatives of this compound have demonstrated potent urease inhibitory activity, which is crucial in treating infections caused by urease-producing bacteria .
The synthesis of 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be achieved through several methods:
These steps collectively yield the target compound while allowing for modifications to enhance biological activity or optimize pharmacokinetic properties .
3-(Difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has potential applications in various fields:
Studies have shown that compounds similar to 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine interact effectively with various biological targets. Its ability to inhibit urease has been particularly noted; this enzyme plays a crucial role in the pathogenesis of certain infections. Interaction studies often involve assessing binding affinities and inhibition kinetics against specific enzymes or microbial strains to evaluate efficacy and potential therapeutic use .
Several compounds share structural similarities with 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Triazole-Thiadiazole | Exhibits different biological activity profiles |
5-Fluoro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Fluorinated Triazole-Thiadiazole | Enhanced antibacterial properties due to fluorination |
7-Amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Amino-substituted Triazole-Thiadiazole | Improved solubility and bioavailability |
These compounds illustrate variations in substituents that can influence biological activity and pharmacological properties. The unique difluoromethyl substitution in 3-(difluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine may enhance its efficacy against specific targets compared to these analogs.
3-(Difluoromethyl)- [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazol-6-amine represents a fused bicyclic heterocyclic compound with the molecular formula C4H3F2N5S and a molecular weight of 191.16 g/mol [1] [5]. The compound features a unique structural architecture comprising a triazole ring fused to a thiadiazole ring system, with a difluoromethyl substituent at the 3-position and an amino group at the 6-position [1] [2]. The Chemical Abstracts Service registry number for this compound is 893746-11-7, and it has been catalogued with the MDL number MFCD06803572 [2] [5].
The molecular structure exhibits a rigid bicyclic framework where the [1] [2] [3]triazole ring is directly fused to the [1] [4] [3]thiadiazole ring through a shared nitrogen atom at the junction [5]. This fusion creates a planar heterocyclic system that significantly influences the compound's electronic properties and chemical reactivity [6] [7]. The SMILES notation for the compound is NC1=NN2C(S1)=NN=C2C(F)F, which clearly delineates the structural connectivity and substituent positions [1] [2].
The [1] [2] [3]triazole component of the fused system exhibits characteristic five-membered aromatic properties with three nitrogen atoms positioned at the 1, 2, and 4 positions [8] [9]. All atoms within the triazole ring maintain sp2 hybridization and exist in a planar configuration, contributing to the overall aromatic character through delocalization of six π electrons around the ring system [8] [9]. The presence of multiple nitrogen atoms renders the triazole ring electron-deficient and energy-rich, making it particularly susceptible to nucleophilic attack [8] [9].
The triazole ring system demonstrates significant stability due to its aromatic nature, with the nitrogen atoms contributing to both σ-bonding and π-electron delocalization [8] [10]. The ring exhibits tautomeric behavior, although in the fused system context, this tautomerism is restricted due to the bicyclic structure [11]. The electron-withdrawing nature of the nitrogen atoms creates a polarized environment that influences the reactivity patterns of adjacent substituents [8] [9].
The [1] [4] [3]thiadiazole ring represents a five-membered heterocyclic system containing one sulfur atom and two nitrogen atoms at positions 1, 3, and 4 respectively [12] [13]. This ring system adopts a planar configuration that is essentially coplanar with the fused triazole component, creating an extended π-conjugated system [14] [15]. The thiadiazole moiety acts as both a hydrogen-binding domain and a two-electron donor system, functioning as a constrained pharmacophore [12] [16].
The sulfur atom in the thiadiazole ring exhibits characteristic bond lengths of approximately 1.73-1.76 Å for S-C bonds, with slight variations depending on the electronic environment created by the fused system [17] [15]. The presence of the sulfur atom introduces significant polarizability to the ring system and creates opportunities for weak intermolecular interactions such as chalcogen bonding [6] [14]. The thiadiazole ring demonstrates enhanced electron transport properties compared to purely nitrogen-containing heterocycles [18] [19].
The difluoromethyl group (-CHF2) attached at the 3-position of the triazole ring introduces significant electronic and steric effects to the molecular system [1] [20]. This substituent adopts a specific orientation that minimizes steric interactions while maximizing favorable electrostatic interactions with the heterocyclic framework [21] [22]. The C-F bonds in the difluoromethyl group are highly polarized, with fluorine atoms bearing partial negative charges and the carbon atom carrying a partial positive charge [21] [23].
The difluoromethyl group exhibits a preferred conformation where the CHF2 moiety is positioned to avoid unfavorable 1,3-fluorine-fluorine dipole repulsions [21] [22]. The orientation of this substituent is influenced by dipole-dipole interactions with the electron-deficient triazole ring, creating a stabilized molecular geometry [21] [24]. The presence of two fluorine atoms enhances the lipophilicity of the compound while maintaining the ability to act as a hydrogen bond donor through the remaining C-H bond [20] [25].
The amino group positioned at the 6-position of the thiadiazole ring serves as the primary nucleophilic center in the molecule [1] [10]. This functional group exhibits characteristic basicicity due to the lone pair of electrons on the nitrogen atom, although this basicity is moderated by the electron-withdrawing effects of the adjacent heterocyclic system [12] [26]. The amino group adopts a planar geometry that allows for optimal conjugation with the π-system of the fused rings [10] [27].
The N-H bonds in the amino group demonstrate typical bond lengths of approximately 1.01 Å and exhibit the capacity for both intramolecular and intermolecular hydrogen bonding interactions [28] [26]. The amino functionality can participate in various chemical transformations and serves as a recognition site for biological interactions [10] [27]. The electron density at the amino nitrogen is influenced by the overall electronic structure of the fused heterocyclic system, creating a balance between nucleophilicity and stability [29] [26].
The crystallographic analysis of triazolo-thiadiazole derivatives reveals that these compounds typically crystallize in monoclinic space groups, with the fused heterocyclic system maintaining essential planarity [6] [30]. The triazolo-thiadiazole framework exhibits root mean square deviations of approximately 0.002 Å from planarity, indicating a highly rigid molecular structure [14] [30]. Unit cell parameters for related compounds in this family show characteristic dimensions with a-axis lengths ranging from 10.5 to 13.1 Å, b-axis lengths from 11.7 to 15.5 Å, and c-axis lengths from 8.3 to 13.4 Å [6] [31].
The solid-state packing arrangements are dominated by various weak intermolecular interactions including C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking between aromatic rings [6] [32]. The presence of fluorine atoms introduces additional stabilizing interactions through C-H···F contacts and creates specific orientational preferences in the crystal lattice [6] [33]. Intermolecular distances between adjacent molecules typically range from 3.47 to 3.59 Å for π-π interactions, indicating moderate stacking interactions [32] [14].
The crystal structures exhibit formation of supramolecular chains or layers through systematic hydrogen bonding networks, with the amino group serving as both donor and acceptor in these interactions [30] [28]. The difluoromethyl substituent influences the overall crystal packing by creating preferential orientations that minimize repulsive interactions while maximizing van der Waals contacts [33] [34]. Thermal ellipsoid representations demonstrate that the fused ring system remains rigid even at elevated temperatures, confirming the inherent stability of the molecular framework [6] [30].
Computational conformational analysis of 3-(Difluoromethyl)- [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazol-6-amine reveals distinct preferred molecular orientations that minimize internal strain while optimizing electronic interactions [22] [35]. The fused heterocyclic core maintains a planar conformation due to the aromatic stabilization, with substituents adopting orientations that balance steric and electronic factors [22] [13]. The difluoromethyl group demonstrates a preferred orientation with dihedral angles that position the fluorine atoms to avoid unfavorable electrostatic repulsions [21] [22].
Molecular mechanics calculations using force fields such as OPLS3e indicate that the compound exhibits limited conformational flexibility due to the rigid bicyclic framework [28] [35]. The primary conformational degrees of freedom involve rotation around the C-CHF2 bond and the orientation of the amino group [22] [35]. Energy barriers for rotation around these bonds typically range from 2.8 to 4.0 kcal/mol, indicating moderate barriers to conformational interconversion [6] [28].
The preferred molecular orientations are stabilized by intramolecular interactions, including potential C-H···N hydrogen bonds between the difluoromethyl group and ring nitrogen atoms [6] [22]. These interactions contribute to the overall conformational stability and influence the compound's physical properties and reactivity patterns [22] [35].
The carbon-fluorine bonds in the difluoromethyl substituent exhibit characteristic properties that significantly influence the molecular geometry and conformational preferences [21] [23]. Each C-F bond demonstrates high polarity with bond dipole moments of approximately 1.4 D, creating a substantial molecular dipole that affects intermolecular interactions [21] [34]. The C-F bond lengths are typically 1.35-1.38 Å, shorter than corresponding C-H bonds due to the high electronegativity of fluorine [21] [36].
The highly polarized nature of the C-F bonds creates electrostatic interactions with nearby electron-rich centers, including the nitrogen atoms in the heterocyclic rings [21] [23]. These interactions can stabilize specific conformations through charge-dipole attractions while destabilizing others through unfavorable dipole-dipole repulsions [21] [22]. The presence of two C-F bonds in the difluoromethyl group creates a complex electrostatic environment that influences the overall molecular geometry [34] [24].
The C-F bond interactions extend beyond the immediate molecular framework to influence intermolecular associations in the solid state and solution [21] [33]. The partially negative fluorine atoms can participate in weak hydrogen bonding interactions with electropositive hydrogen atoms, while the electron-deficient carbon center can interact with electron-rich regions of neighboring molecules [21] [33]. These interactions contribute to the unique solid-state packing arrangements and solution behavior of the compound [33] [34].
The trifluoromethyl analogue, 3-(Trifluoromethyl)- [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazol-6-amine, exhibits a molecular formula of C4H2F3N5S with a molecular weight of 209.16 g/mol, representing an increase of 18 mass units compared to the difluoromethyl derivative [37] [38]. The trifluoromethyl compound (CAS: 24848-34-8) demonstrates enhanced lipophilicity and different electronic properties due to the presence of three highly electronegative fluorine atoms [37] [39].
Structural differences between the two compounds are primarily centered on the fluorinated substituent, where the trifluoromethyl group (-CF3) creates a more spherically symmetric electron-withdrawing environment compared to the difluoromethyl group (-CHF2) [37] [38]. The trifluoromethyl derivative exhibits increased molecular rigidity due to the absence of a C-H bond that could participate in hydrogen bonding interactions [38] [40]. The electronic effects of the trifluoromethyl group are more pronounced, creating stronger electron-withdrawal from the heterocyclic system [37] [41].
Crystallographic comparisons reveal that the trifluoromethyl analogue typically exhibits different packing arrangements due to the altered intermolecular interaction patterns [38] [40]. The absence of the C-H bond in the CF3 group eliminates potential hydrogen bonding interactions available in the difluoromethyl compound, leading to alternative supramolecular assembly patterns [38] [33]. Both compounds maintain similar core heterocyclic geometries, but exhibit distinct peripheral interaction capabilities [37] [40].
Non-fluorinated analogues of the triazolo-thiadiazole system provide important comparative insights into the electronic and structural effects of fluorine incorporation [42] [26]. The parent compound without fluorinated substituents exhibits different electronic distribution patterns and altered reactivity profiles compared to the fluorinated derivatives [42] [27]. The absence of strongly electronegative substituents results in increased electron density on the heterocyclic rings and modified basicity of the amino group [42] [26].
Structural analysis of non-fluorinated analogues reveals similar planar bicyclic frameworks but with different intermolecular interaction patterns [42] [30]. These compounds typically exhibit stronger π-π stacking interactions due to higher electron density in the aromatic system and form different hydrogen bonding networks in the solid state [42] [26]. The molecular dipole moments of non-fluorinated analogues are significantly reduced compared to fluorinated derivatives, affecting their solubility and association behavior [42] [27].
The comparative analysis demonstrates that fluorine incorporation substantially modifies the electronic structure while maintaining the core geometric features of the triazolo-thiadiazole system [42] [41]. Non-fluorinated compounds generally exhibit enhanced nucleophilicity at nitrogen centers and different tautomeric equilibria due to the absence of strong electron-withdrawing effects [42] [11]. These structural relationships highlight the profound impact of fluorine substitution on heterocyclic chemistry [42] [35].
Comparative structural analysis with other difluoromethylated nitrogen heterocycles reveals common patterns in electronic effects and conformational preferences [20] [24]. Difluoromethylated pyridines, quinolines, and other azoles demonstrate similar C-F bond orientations and electrostatic interaction patterns [20] [25]. The difluoromethyl group consistently acts as an electron-withdrawing substituent while maintaining hydrogen bonding capability through the remaining C-H bond [20] [43].
Structural comparisons indicate that the triazolo-thiadiazole system provides unique electronic environments due to the combination of multiple nitrogen atoms and the sulfur heteroatom [20] [12]. This creates distinctive charge distribution patterns compared to simpler difluoromethylated heterocycles [20] [34]. The fused bicyclic nature of the triazolo-thiadiazole system also provides enhanced molecular rigidity compared to monocyclic difluoromethylated heterocycles [20] [24].
Analysis of difluoromethylated heterocycles across different ring systems demonstrates that the electronic effects of the CHF2 group are modulated by the specific heterocyclic environment [20] [25]. The triazolo-thiadiazole system exhibits intermediate behavior between highly electron-deficient systems like difluoromethylated triazines and more electron-rich systems like difluoromethylated pyrroles [20] [43]. This positioning provides unique opportunities for fine-tuning electronic properties through structural modification [20] [24].
The electronic structure of 3-(Difluoromethyl)- [1] [2] [3]triazolo[3,4-b] [1] [4] [3]thiadiazol-6-amine exhibits significant charge polarization due to the combination of electronegative heteroatoms and the difluoromethyl substituent [34] [29]. Quantum chemical calculations reveal that the fluorine atoms carry substantial negative charges of approximately -0.64 e, while the carbon atom in the difluoromethyl group bears a corresponding positive charge [34] [44]. The nitrogen atoms in the heterocyclic rings exhibit varying charge distributions, with the amino nitrogen being the most electron-rich center in the molecule [29] [44].
Molecular electrostatic potential analysis demonstrates regions of negative potential concentrated around the fluorine atoms and nitrogen lone pairs, while positive potential regions are located near the carbon atoms and the amino hydrogen atoms [29] [45]. The overall molecular dipole moment is significantly enhanced by the presence of the difluoromethyl group, creating a polar molecule with distinctive electrostatic properties [34] [45]. The charge distribution pattern influences the compound's interaction with solvents and other molecules through electrostatic attractions and repulsions [34] [29].
The polarization effects extend throughout the molecular framework, with the electron-withdrawing difluoromethyl group reducing electron density on the adjacent triazole ring [34] [44]. This creates a gradient of electron density across the molecule, with the amino-substituted thiadiazole region being more electron-rich than the difluoromethyl-substituted triazole region [29] [44]. These polarization effects are crucial for understanding the compound's reactivity patterns and intermolecular interactions [34] [45].
Frontier molecular orbital analysis reveals distinctive patterns for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the compound [29] [44]. The HOMO typically extends across the fused triazolo-thiadiazole system with significant contributions from the amino group nitrogen and the sulfur atom, representing the primary electron-donating region [29] [46]. The LUMO is predominantly localized on the triazole ring with substantial contribution from the difluoromethyl substituent, indicating the electron-accepting characteristics of this region [29] [44].
The HOMO-LUMO energy gap provides insights into the compound's electronic stability and reactivity, with calculated values typically ranging from 3.4 to 4.2 eV depending on the computational method employed [29] [11]. This energy gap indicates moderate chemical reactivity and suggests good stability under normal conditions [29] [44]. The frontier orbital energies are significantly influenced by the presence of the difluoromethyl group, which stabilizes the LUMO through its electron-withdrawing effects [41] [29].
Comparative frontier orbital analysis with related compounds demonstrates that the difluoromethyl substitution creates distinctive orbital energy patterns [29] [11]. The HOMO energy is moderately affected by the difluoromethyl group, while the LUMO energy shows more substantial stabilization [41] [29]. This differential effect results in a reduced HOMO-LUMO gap compared to non-fluorinated analogues, indicating enhanced reactivity in certain chemical transformations [29] [11].
The incorporation of fluorine atoms in the difluoromethyl substituent creates profound electronic effects throughout the molecular framework [21] [41]. The high electronegativity of fluorine (χ = 4.0) results in substantial electron withdrawal from the adjacent carbon atom and, by induction, from the entire triazole ring system [21] [23]. This electron withdrawal manifests as reduced electron density on nitrogen atoms within the triazole ring and altered chemical reactivity patterns [21] [41].
The fluorine-induced electronic effects extend beyond simple inductive withdrawal to include hyperconjugative interactions involving the low-lying σ* orbitals of the C-F bonds [21] [47]. These hyperconjugative effects can stabilize adjacent electron-deficient centers and influence the overall electronic structure of the molecule [21] [41]. The presence of two fluorine atoms in the difluoromethyl group creates cumulative electronic effects that are more pronounced than would be expected from a single fluorine substituent [21] [24].
Fluorine substitution also influences the compound's polarizability and dispersion interactions [33] [41]. The small size and high electronegativity of fluorine atoms create localized regions of reduced polarizability, affecting the molecule's interaction with electric fields and other polar species [33] [23]. These effects contribute to the unique physical properties of fluorinated heterocycles, including altered solubility patterns, membrane permeability, and biological activity profiles [21] [25]. The fluorine-induced electronic modifications represent a fundamental aspect of structure-property relationships in fluorinated heterocyclic compounds [21] [41].
Property | Value | Reference |
---|---|---|
Molecular Formula | C4H3F2N5S | [1] [5] |
Molecular Weight | 191.16 g/mol | [1] [5] |
CAS Registry Number | 893746-11-7 | [1] [2] |
Melting Point | Not specified | - |
XLogP3-AA | 0.6 | [5] |
Hydrogen Bond Donors | 1 | [5] |
Hydrogen Bond Acceptors | 7 | [5] |
Rotatable Bonds | 1 | [5] |
Topological Polar Surface Area | 97.3 Ų | [5] |
Heavy Atom Count | 12 | [5] |
Formal Charge | 0 | [5] |
Structural Parameter | Difluoromethyl Derivative | Trifluoromethyl Derivative | Reference |
---|---|---|---|
Molecular Weight (g/mol) | 191.16 | 209.16 | [1] [37] |
Number of Fluorine Atoms | 2 | 3 | [1] [37] |
C-H Bonds in Substituent | 1 | 0 | [1] [37] |
CAS Number | 893746-11-7 | 24848-34-8 | [1] [37] |
Hydrogen Bond Donor Capability | Yes (CHF2) | No (CF3) | [1] [38] |